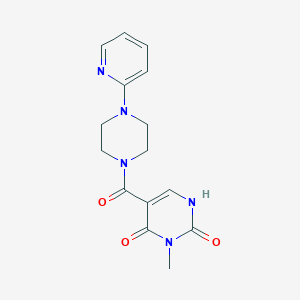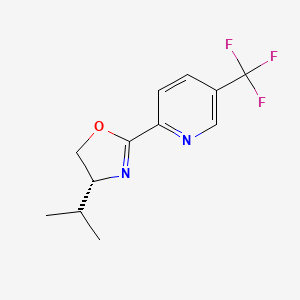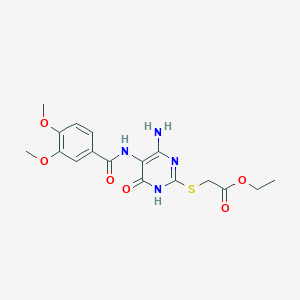![molecular formula C19H20N2O4 B2681663 3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-80-8](/img/structure/B2681663.png)
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often starts from benzoic acid or acetoxybenzoic acid and amine derivatives . The synthetic strategies used can be divided into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Targeting Cancer Stem Cells
Research has demonstrated the synthesis and evaluation of novel compounds similar to "3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" for their antitumor activity against cancer stem cells. For example, derivatives have been synthesized and evaluated in vitro against colon cancer cell lines, showing significant activity in inhibiting cancer stem cells. These findings suggest a promising avenue for developing treatments targeting cancer stem cells, a critical factor in cancer recurrence and resistance to therapy (M. A. Bhat, A. Al‐Dhfyan, M. Al-Omar, 2016).
Antitubercular Scaffold Development
Another research application involves the synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, related in structure to "3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide," have shown promising results, with most demonstrating potent activity and non-cytotoxic nature, making them potential candidates for anti-tubercular drug development (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).
Material Science and Polymer Research
The compound's derivatives have also found applications in the synthesis of novel materials, such as the development of polyamides and polyimides with potential use in various industrial applications. This research demonstrates the versatility of the compound's derivatives in creating materials with desirable thermal and mechanical properties, suitable for advanced technological applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Synthesis of Aggregation-Enhanced Emission Compounds
Additionally, derivatives have been explored for their unique luminescent properties, leading to the synthesis of compounds with aggregation-enhanced emission (AEE) characteristics. Such compounds have potential applications in the development of new optical materials and sensors, indicating a broad range of applications beyond pharmaceuticals (A. Srivastava, A. Singh, N. Kumari, R. Yadav, A. Gulino, A. Speghini, R. Nagarajan, L. Mishra, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-8-13(11-17(16)25-2)19(23)20-14-5-3-6-15(12-14)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUVGOAGRBBGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)
![N-(furan-2-ylmethyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2681581.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)
![1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine](/img/structure/B2681585.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2681590.png)
![6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681591.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2681594.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2681596.png)


![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2681599.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)